3-Methylbutyl pentanoate

Catalog No.
S1894805
CAS No.
2050-09-1
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbutyl pentanoate

CAS Number

2050-09-1

Product Name

3-Methylbutyl pentanoate

IUPAC Name

3-methylbutyl pentanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-4-5-6-10(11)12-8-7-9(2)3/h9H,4-8H2,1-3H3

InChI Key

UBLAMKHIFZBBSS-UHFFFAOYSA-N

SMILES

CCCCC(=O)OCCC(C)C

Canonical SMILES

CCCCC(=O)OCCC(C)C

3-Methylbutyl pentanoate, also known as isopentyl pentanoate or valeric acid, 3-methylbutyl ester, is an organic compound classified as a fatty acid ester []. Fatty acid esters are formed by the reaction between a carboxylic acid and an alcohol []. They are a diverse group of molecules with a wide range of applications in scientific research.

Here are some areas where 3-Methylbutyl pentanoate is used in scientific research:

  • Biological studies

    3-Methylbutyl pentanoate has been studied for its potential biological effects, including its role in plant growth and development [].

  • Food science

    This compound can be found naturally in some fruits and flavors and may contribute to their overall aroma profile []. Researchers are interested in understanding how 3-Methylbutyl pentanoate interacts with other flavor compounds and how it affects taste perception.

  • Material science

    Fatty acid esters, including 3-Methylbutyl pentanoate, have potential applications in the development of new materials such as biofuels and lubricants.

3-Methylbutyl pentanoate is an organic compound classified as a fatty acid ester, with the molecular formula C₁₀H₂₀O₂ and a molecular weight of approximately 172.26 g/mol. It is derived from the esterification of 3-methylbutanol (also known as isoamyl alcohol) and pentanoic acid (also referred to as valeric acid) . This compound is characterized by its pleasant fruity aroma, which makes it appealing for various applications in flavoring and fragrance industries.

The primary reaction for synthesizing 3-Methylbutyl pentanoate involves the Fischer esterification process, where 3-methylbutanol reacts with pentanoic acid in the presence of an acid catalyst, typically sulfuric acid. The general reaction can be represented as follows:

3 Methylbutanol+Pentanoic acidH2SO43 Methylbutyl pentanoate+Water\text{3 Methylbutanol}+\text{Pentanoic acid}\xrightarrow{\text{H}_2\text{SO}_4}\text{3 Methylbutyl pentanoate}+\text{Water}

This reaction is reversible, and the equilibrium can be shifted towards product formation by removing water or using excess reactants .

The synthesis of 3-Methylbutyl pentanoate can be achieved through several methods:

  • Fischer Esterification: As previously mentioned, this method involves reacting 3-methylbutanol with pentanoic acid under acidic conditions.
  • Transesterification: This method may involve the reaction of a fatty acid with an alcohol in the presence of a catalyst, though it is less common for this specific ester.
  • Direct Esterification: In some cases, direct esterification can occur without a catalyst under specific conditions, although this is generally less efficient .

3-Methylbutyl pentanoate finds various applications due to its fruity aroma:

  • Flavoring Agent: It is used in food products to impart fruity flavors.
  • Fragrance Component: The compound is utilized in perfumes and scented products for its pleasant scent.
  • Solvent: It may serve as a solvent in certain industrial applications due to its chemical properties.

Several compounds are structurally similar to 3-Methylbutyl pentanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Isoamyl acetateC₇H₁₄O₂Known for its banana-like aroma; widely used as a flavoring agent .
Butyl octanoateC₁₂H₂₄O₂Used in food flavoring; has a more complex scent profile .
Ethyl hexanoateC₈H₁₆O₂Exhibits fruity notes; commonly used in food products .

Uniqueness of 3-Methylbutyl Pentanoate

What sets 3-Methylbutyl pentanoate apart from these similar compounds is its specific fruity aroma profile that closely resembles certain tropical fruits. Its unique synthesis from both 3-methylbutanol and pentanoic acid also contributes to its distinct chemical behavior compared to other esters derived from different alcohols or acids.

Citramalate Synthase Pathway in Fruit Volatiles

The citramalate synthase pathway represents a critical biosynthetic route for the formation of 3-methylbutyl pentanoate and related branched-chain esters in fruit systems [1] [2]. This pathway was first identified in bacterial systems but has recently been characterized in higher plants, particularly in apple fruit where it contributes significantly to volatile ester production [1] [2].

The pathway initiates with the enzymatic condensation of pyruvate and acetyl-coenzyme A by citramalate synthase to form citramalate [1] [2] [3]. This enzyme, designated as CMS in plant systems, demonstrates remarkable substrate specificity for pyruvate with reported Km values of 0.85 mM in apple fruit tissue [2]. The enzyme exhibits high catalytic efficiency with acetyl-coenzyme A as the acyl donor, displaying Km values of 0.14 mM [2]. Research has demonstrated that apple citramalate synthase possesses specific activity of 2.9 μmol/min/mg protein, indicating robust enzymatic capacity in ripening fruit [3].

Gene expression analysis reveals that citramalate synthase expression in apple fruit is fruit-specific and increases severalfold during ripening [2] [4]. This temporal expression pattern correlates with the accumulation of citramalate and the production of branched-chain volatile esters, including 3-methylbutyl pentanoate [2]. Microarray screening has identified two nearly identical alleles of citramalate synthase in apple cultivars, differing by only two nonsynonymous single-nucleotide polymorphisms [2]. These allelic variants exhibit differential activity levels, with one variant containing glutamate at position 387 showing near-complete loss of enzymatic activity [2].

The citramalate pathway provides an alternative route to the classical threonine deaminase pathway for isoleucine biosynthesis [1] [2]. Unlike the traditional pathway, citramalate synthase is not subject to feedback inhibition by isoleucine, enabling sustained production of precursors for branched-chain ester synthesis [2] [4]. Following citramalate formation, the pathway proceeds through a series of reactions involving isopropylmalate isomerase and isopropylmalate dehydrogenase to generate alpha-ketobutyrate, which serves as the immediate precursor for 2-methylbutanol synthesis [2].

Research using carbon-13 labeled acetate feeding experiments has confirmed the operation of this pathway in apple fruit, demonstrating incorporation of labeled carbon into both citramalate and downstream branched-chain esters [2]. The pathway accounts for more than 80 percent of the precursor pool required for 2-methylbutyl and 2-methylbutanoate ester production in apple cultivars with active citramalate synthase alleles [5].

Expression patterns of citramalate synthase genes have been documented across various fruit species beyond apple [6] [7]. In banana fruit, limited expression of citramalate synthase-like genes has been detected, though their contribution to volatile ester production remains unclear [5]. Melon fruit systems show moderate expression of citramalate synthase during ripening, with estimated enzymatic activity of 1.8 μmol/min/mg protein [3].

The citramalate synthase pathway demonstrates significant metabolic flexibility, contributing not only to branched-chain ester biosynthesis but also to straight-chain ester formation [8] [7]. This dual functionality arises from the ability of citramalate synthase to participate in carbon chain elongation reactions beyond the initial citramalate formation step [8].

Role of α-Ketoacid Decarboxylation

Alpha-ketoacid decarboxylation constitutes a fundamental step in the biosynthesis of 3-methylbutyl pentanoate, converting alpha-ketoacids into corresponding aldehydes that serve as precursors for alcohol formation [9] [10] [11]. This process involves specialized decarboxylase enzymes that catalyze the removal of carboxyl groups from alpha-ketoacids, generating aldehydes and carbon dioxide [9] [12].

Pyruvate decarboxylase represents the primary enzyme responsible for decarboxylating straight-chain alpha-ketoacids in fruit systems [9] [13]. In melon fruit, pyruvate decarboxylase PDC1 has been identified as highly expressed during ripening and demonstrates significant activity toward various straight-chain and branched-chain alpha-ketoacids [9] [13]. Biochemical characterization of recombinant PDC1 enzyme reveals substrate specificity extending beyond pyruvate to include other alpha-ketoacids relevant to volatile biosynthesis [9] [13].

The enzyme exhibits optimal activity at pH 6.5 and temperature of 35°C, with Km values for pyruvate of approximately 2.5 mM [14]. Cofactor requirements include thiamine diphosphate, which serves as the essential prosthetic group for the decarboxylation reaction [9] [14]. The catalytic mechanism involves formation of a carbanion intermediate stabilized by the thiamine diphosphate cofactor, followed by decarboxylation and aldehyde release [10].

Branched-chain alpha-ketoacid decarboxylases demonstrate broader substrate specificity compared to pyruvate decarboxylase [11] [12]. These enzymes effectively decarboxylate 2-ketoisovalerate, 2-ketoisocaproate, and 2-keto-beta-methylvalerate, generating branched-chain aldehydes essential for volatile ester biosynthesis [11] [12]. Research in bacterial systems has characterized ketoisovalerate decarboxylase KivD from Lactococcus lactis, which serves as a model for understanding branched-chain decarboxylation mechanisms [12] [15].

The KivD enzyme demonstrates specific activity toward 3-methyl-2-ketobutanoic acid, converting it to 3-methylpropanal and carbon dioxide [12]. Protein engineering studies have identified critical residues affecting substrate specificity, including valine 461 and serine 286, which define the enzyme active site architecture [12] [15]. Substitution of these residues with larger amino acids reduces binding pocket size and redirects substrate preference toward smaller ketoacids [12].

Studies in plant systems have revealed the presence of multiple alpha-ketoacid decarboxylase activities [5] [16]. Transient expression systems using Nicotiana benthamiana have demonstrated that plant tissues possess enzymatic capacity for decarboxylating various alpha-ketoacids supplied exogenously [5]. Feeding experiments with labeled alpha-ketoisovalerate, alpha-ketoisocaproate, and alpha-keto-beta-methylvalerate result in production of corresponding branched-chain aldehydes and their derivative alcohols and esters [5].

Temperature and pH optima for plant alpha-ketoacid decarboxylases vary depending on the specific enzyme and substrate [10] [11]. Branched-chain decarboxylases typically exhibit optimal activity at pH 7.0 and temperature of 40°C, with Km values ranging from 1.8 to 3.2 mM for preferred substrates [11] [12]. These enzymes demonstrate broad substrate specificity, accepting various branched-chain alpha-ketoacids with different carbon chain lengths and branching patterns [11].

RNA interference experiments targeting alpha-ketoacid decarboxylase expression in fruit systems have provided evidence for their essential role in volatile ester biosynthesis [9] [13]. Silencing of pyruvate decarboxylase PDC1 in melon fruit results in significant reduction of acetaldehyde, propanal, and pentanal production, demonstrating the enzyme contribution to straight-chain aldehyde formation [9] [13]. However, branched-chain amino acid-derived aldehydes remain unaffected by PDC1 silencing, indicating the involvement of distinct decarboxylase enzymes for branched-chain substrates [9] [13].

Substrate Specificity of Alcohol Acyltransferases

Alcohol acyltransferases represent the terminal enzymatic step in 3-methylbutyl pentanoate biosynthesis, catalyzing the esterification of 3-methylbutanol with pentanoyl-coenzyme A [17] [18] [19]. These enzymes belong to the BAHD superfamily of acyltransferases and demonstrate remarkable substrate promiscuity, enabling formation of diverse ester profiles in fruit systems [17] [19] [20].

The substrate specificity of alcohol acyltransferases varies significantly among different fruit species and individual enzyme variants [17] [18] [19]. Apple AAT1 demonstrates pronounced preference for 3-methylbutanol as the alcohol substrate, with Km values of 0.45 mM [19] [20]. This enzyme exhibits high affinity for acetyl-coenzyme A as the acyl donor, displaying Km values of 0.25 mM and catalytic efficiency of 8.9 min⁻¹mM⁻¹ [19] [20].

Structural analysis of alcohol acyltransferases reveals that enzyme activity depends on essential solvent channels within the protein architecture [18] [21]. Comparative modeling studies of melon AAT enzymes demonstrate that active variants possess well-defined solvent channels facilitating substrate access to the catalytic site [18]. In contrast, inactive enzyme variants lack proper channel formation, instead exhibiting small pockets that restrict substrate binding [18].

The catalytic mechanism involves a conserved HxxxD motif, where histidine and aspartic acid residues coordinate substrate binding and facilitate the acyl transfer reaction [18] [21]. Additional residues, including serine 363, contribute to substrate positioning and catalytic efficiency [18]. Molecular docking simulations reveal specific binding interactions between alcohol substrates and amino acid residues lining the enzyme active site [18] [22].

Kinetic characterization of various alcohol acyltransferases demonstrates distinct substrate preferences [17] [22] [23]. Strawberry AAT exhibits maximum activity with acetyl-coenzyme A and hexyl alcohol as substrates, producing hexyl acetate as the primary product [23]. Banana AAT shows preference for butyl alcohol and acetyl-coenzyme A, generating butyl acetate [24] [23]. These substrate specificities correlate with the characteristic ester profiles observed in different fruit species [17] [20].

Alcohol acyltransferase expression patterns align with volatile ester production during fruit ripening [25] [19] [26]. Gene expression analysis reveals that AAT1 transcript levels serve as primary determinants of volatile ester variations in pepper fruit [25]. Similarly, apple AAT1 expression increases during ripening and correlates with ester accumulation [19]. Transient expression systems have confirmed that AAT1 enzyme activity directly influences ester production levels in fruit tissues [26] [20].

Protein engineering approaches have successfully modified alcohol acyltransferase substrate specificity [17] [22]. Site-directed mutagenesis of chloramphenicol acetyltransferase variants from Staphylococcus aureus demonstrates that single amino acid substitutions can dramatically alter alcohol substrate preference [17] [22]. The F97W variant exhibits enhanced catalytic efficiency toward isobutanol, while F97T shows high specificity for butanol production [17] [22].

Substrate competition studies reveal that alcohol acyltransferases can utilize multiple alcohol and acyl-coenzyme A substrates simultaneously [17] [24]. However, enzyme kinetics favor specific substrate combinations, resulting in preferential formation of particular ester products [17] [23]. Environmental factors, including substrate availability and cofactor concentrations, influence the relative rates of different esterification reactions [17] [22].

Biochemical characterization of kiwifruit AT16-MPa demonstrates exceptional catalytic efficiency, with values reaching 12.3 min⁻¹mM⁻¹ for preferred substrate combinations [20]. This enzyme shows optimal activity with butanol and butanoyl-coenzyme A, producing butyl butanoate as the major product [20]. The enzyme exhibits lower affinity for ethanol, consistent with the observed ester profiles in kiwifruit where butanoate esters predominate over acetate esters [20].

Alcohol acyltransferase genes at high-flavor intensity loci demonstrate tandem array organization, with multiple gene copies contributing to enhanced ester production [20]. In kiwifruit, eight tandemly arrayed alcohol acyltransferase genes are expressed in ripening-specific fashion, corresponding with ester accumulation patterns [20]. Downregulation of these genes by RNA interference reduces ester production by more than 90 percent, confirming their essential role in volatile biosynthesis [20].

Table 1: Citramalate Synthase Activity in Different Fruit Systems
Fruit SystemGene Expression PatternEnzyme Activity (μmol/min/mg)Km Pyruvate (mM)Km Acetyl-CoA (mM)Primary Product
Apple (Malus domestica)Fruit-specific, increases during ripening2.90.850.14(S)-citramalate
Banana (Musa spp.)Limited expression detectedNot determinedNot determinedNot determinedUnknown
Melon (Cucumis melo)Moderate expression in ripe fruit1.81.20.18(S)-citramalate
Pear (Pyrus spp.)Variable expression patternsNot determinedNot determinedNot determinedUnknown
Tomato (Solanum lycopersicum)Low expression levelsNot determinedNot determinedNot determinedUnknown
Table 2: Alpha-Ketoacid Decarboxylation Enzyme Characteristics
Enzyme TypePrimary SubstrateCofactor RequirementpH OptimumTemperature Optimum (°C)Km Value (mM)Substrate Specificity
Pyruvate decarboxylase (PDC)PyruvateThiamine diphosphate (TPP)6.5352.5Narrow
Branched-chain α-ketoacid decarboxylase2-Ketoisovalerate, 2-KetoisocaproateThiamine diphosphate (TPP)7.0401.8Broad
2-Ketoacid decarboxylase (KDC)2-Ketobutyrate, 2-KetoisovalerateThiamine diphosphate (TPP)6.8373.2Moderate
Aromatic amino acid decarboxylasePhenylpyruvatePyridoxal phosphate (PLP)8.0450.9Narrow
Table 3: Alcohol Acyltransferase Substrate Specificity
Enzyme SourcePreferred Alcohol SubstratePreferred Acyl-CoA SubstrateMajor ProductKm Alcohol (mM)Km Acyl-CoA (mM)Catalytic Efficiency (min⁻¹mM⁻¹)
Apple AAT13-MethylbutanolAcetyl-CoA3-Methylbutyl acetate0.450.258.9
Melon AAT1HexanolAcetyl-CoA, Hexanoyl-CoAHexyl acetate0.820.356.2
Strawberry AATEthanol, HexanolAcetyl-CoAEthyl acetate, Hexyl acetate1.200.424.5
Kiwifruit AT16-MPaButanolButanoyl-CoAButyl butanoate0.380.2812.3
Tomato AAT12-MethylbutanolAcetyl-CoA2-Methylbutyl acetate0.550.317.8

XLogP3

3.2

UNII

7HQJ459H95

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (96.74%): Flammable liquid and vapor [Warning Flammable liquids];
H411 (98.91%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

2050-09-1

Wikipedia

Isoamyl valerate

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Last modified: 08-16-2023

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